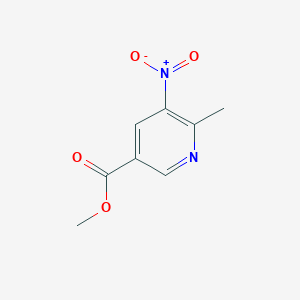
Methyl 6-methyl-5-nitronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-5-nitronicotinate: is an organic compound belonging to the class of nitro-substituted nicotinates It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a methyl group, and the hydrogen atom at the 5-position is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-nitronicotinate typically involves the esterification of 6-methyl-5-nitronicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methyl-5-nitronicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction proceeds to form the ester, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is 6-methyl-5-aminonicotinate.
Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.
Scientific Research Applications
Methyl 6-methyl-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-5-nitronicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 6-fluoro-5-nitronicotinate: Similar structure but with a fluorine atom at the 6-position instead of a methyl group.
Methyl 6-chloro-5-nitronicotinate: Contains a chlorine atom at the 6-position.
Methyl 6-amino-5-nitronicotinate: Has an amino group at the 6-position instead of a methyl group.
Uniqueness: Methyl 6-methyl-5-nitronicotinate is unique due to the presence of both a methyl group and a nitro group on the nicotinate structure. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. The methyl group enhances lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)3-6(4-9-5)8(11)14-2/h3-4H,1-2H3 |
InChI Key |
GWPVWCDNEPOCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


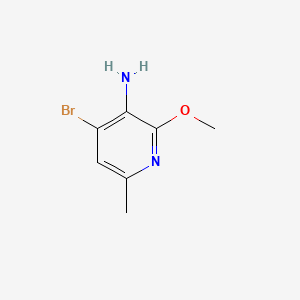
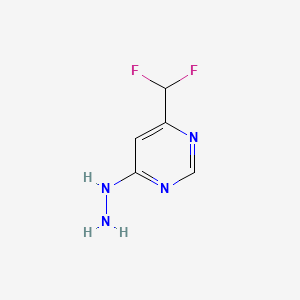
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)

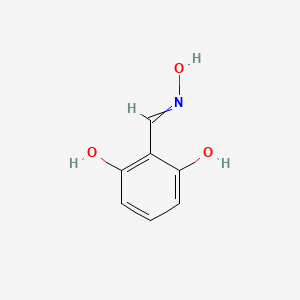

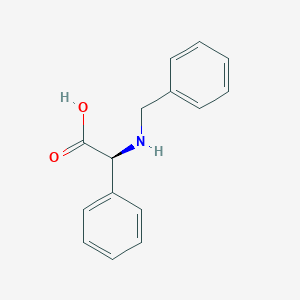
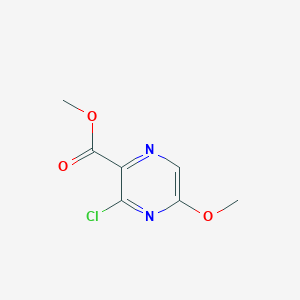
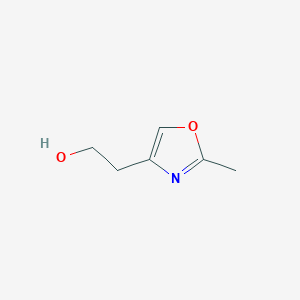


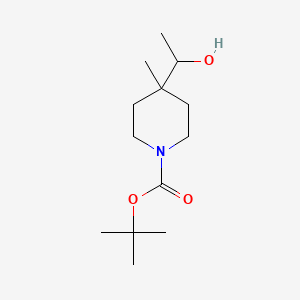

![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
